molecular formula C10H10N2O3 B1297309 (1h-Benzimidazol-2-ylmethoxy)acetic acid CAS No. 783284-17-3

(1h-Benzimidazol-2-ylmethoxy)acetic acid

Cat. No. B1297309
CAS RN: 783284-17-3
M. Wt: 206.2 g/mol
InChI Key: QQCDVGPTWGIYAK-UHFFFAOYSA-N
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Description

“(1h-Benzimidazol-2-ylmethoxy)acetic acid”, also known as BAMAA, is a chemical compound with the molecular formula C11H10N2O3. It has a molecular weight of 206.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) . This indicates that the molecule consists of a benzimidazole ring attached to a methoxy group and an acetic acid group.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 206.2 .

Scientific Research Applications

Chemical Variability and Complex Formation

Research into compounds related to (1h-Benzimidazol-2-ylmethoxy)acetic acid, specifically 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogues, reveals a fascinating variability in their chemistry. These compounds are notable for their ability to form complex structures with various properties, including magnetic, biological, and electrochemical activities. Their study suggests potential areas for further investigation, particularly in discovering unknown analogues with promising applications (Boča, Jameson, & Linert, 2011).

Synthetic Approaches and Biological Activities

The synthetic methodologies for benzimidazoles, highlighting their broad range of biological applications, have been extensively reviewed. These approaches offer insights into the development of benzimidazole derivatives for anticancer purposes, among other therapeutic uses. The review emphasizes the importance of the benzimidazole core in medicinal chemistry, given its role in forming pharmacologically active compounds (Ibrahim, 2011).

Anticancer Potential

A detailed review of benzimidazole hybrids shows significant anticancer potential through various mechanisms, such as DNA intercalation and enzyme inhibition. This research underscores the importance of benzimidazole derivatives in developing novel anticancer agents, highlighting the need for continued exploration of these compounds (Akhtar et al., 2019).

Therapeutic Applications

Benzimidazole compounds are highlighted for their diverse therapeutic applications, ranging from antimicrobial to anticancer activities. The structural diversity around the benzimidazole nucleus has led to a variety of pharmacologically active compounds, showcasing the scaffold's significance in drug development (Babbar, Swikriti, & Arora, 2020).

Newer Anticancer Agents

Recent literature emphasizes the design of new benzimidazole derivatives as potential anticancer agents. The structure-activity relationship studies provide insights into the development of more active benzimidazole molecules, highlighting the ongoing efforts to combat cancer with novel therapeutic agents (Salahuddin et al., 2022).

Mechanism of Action in Fungicides

The action mechanism of benzimidazoles as fungicides reveals their role as specific inhibitors of microtubule assembly, providing a basis for their application in agriculture and potential experimental use in cancer chemotherapy. This research offers valuable insights into the benzimidazoles' biological impact, guiding future studies in both pharmacology and agriculture (Davidse, 1986).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDVGPTWGIYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349581
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

783284-17-3
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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